8-Bromopyrido[2,3-b]pyrazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromopyrido[2,3-b]pyrazin-3-ol is a heterocyclic compound that contains both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromopyrido[2,3-b]pyrazin-3-ol typically involves multicomponent reactions. One common method involves the reaction of 2,3-diaminopyridine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 8-Bromopyrido[2,3-b]pyrazin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromopyrido[2,3-b]pyrazin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrido[2,3-b]pyrazin-3-one.
Reduction: Formation of 8-hydroxypyrido[2,3-b]pyrazin-3-ol.
Substitution: Formation of 8-methoxypyrido[2,3-b]pyrazin-3-ol.
Scientific Research Applications
8-Bromopyrido[2,3-b]pyrazin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of materials with nonlinear optical properties.
Mechanism of Action
The mechanism of action of 8-Bromopyrido[2,3-b]pyrazin-3-ol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity. This interaction disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromopyrido[3,4-b]pyrazin-5-ol
- 8-Bromopyrido[2,3-e]pyrazin-3-ol
- 8-Bromopyrido[2,3-b]pyrazin-3-one
Uniqueness
8-Bromopyrido[2,3-b]pyrazin-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H4BrN3O |
---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
8-bromo-4H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-2-9-7-6(4)10-3-5(12)11-7/h1-3H,(H,9,11,12) |
InChI Key |
DQBMOEVZGIXWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)N=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.